molecular formula C6H2ClF2N3 B13672966 2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine

2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B13672966
M. Wt: 189.55 g/mol
InChI Key: HDFTZHQERYTDTB-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with suitable halogenated reagents under controlled conditions. For instance, the reaction of 2,3-diaminopyridine with 2-chloro-3,5-difluorobenzaldehyde in the presence of a base can lead to the formation of the desired imidazopyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can be used as a building block for the synthesis of more complex heterocyclic structures through cyclization reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets such as enzymes and receptors.

    Materials Science: The unique electronic properties of the imidazopyridine ring system make it suitable for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms can enhance its binding affinity and specificity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 2-Chloro-1H-imidazo[4,5-c]pyridine
  • 4,6-Difluoro-1H-imidazo[4,5-c]pyridine
  • 2-Chloro-4,6-difluoro-1H-imidazo[4,5-b]pyridine

Comparison: Compared to its analogs, 2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogens can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C6H2ClF2N3

Molecular Weight

189.55 g/mol

IUPAC Name

2-chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H2ClF2N3/c7-6-10-2-1-3(8)11-5(9)4(2)12-6/h1H,(H,10,12)

InChI Key

HDFTZHQERYTDTB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1F)F)N=C(N2)Cl

Origin of Product

United States

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